
Di(quinolin-6-yl)methane
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Overview
Description
Di(quinolin-6-yl)methane is a quinoline-based compound featuring two quinoline moieties linked via a methane bridge. Quinoline derivatives are widely studied due to their aromatic heterocyclic structure, which enables diverse biological and chemical applications, including enzyme inhibition, anticancer activity, and modulation of lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(quinolin-6-yl)methane typically involves the condensation of quinoline derivatives. One common method is the reaction of 6-chloroquinoline with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by a methylene group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Di(quinolin-6-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline rings to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Di(quinolin-6-yl)methane and its derivatives have been investigated for their potential anticancer properties. Research indicates that compounds with quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown promising results against human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells, with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Studies suggest that the presence of electron-withdrawing groups on the quinoline ring enhances the anticancer efficacy by increasing the compound's reactivity towards biological targets .
Antiviral Properties
Recent investigations have also highlighted the antiviral potential of quinoline derivatives. They have been shown to be effective against various viral strains, including HIV and herpes viruses. The mechanisms involve interference with viral replication processes, making them candidates for further development as antiviral agents .
Biological Research
Enzyme Inhibition
this compound has been studied for its ability to inhibit certain enzymes that play crucial roles in disease progression. For example, it has been explored as an inhibitor of 2-oxoglutarate-dependent enzymes, which are implicated in various metabolic pathways and diseases .
Chelation Properties
The chelation ability of quinoline derivatives is another area of interest. These compounds can form stable complexes with metal ions, which is beneficial in treating conditions related to metal overload in the body. This property is particularly relevant for neuroprotection and in the treatment of neurodegenerative diseases where metal ions play a pathogenic role .
Materials Science
Organic Light Emitting Diodes (OLEDs)
this compound derivatives are being explored for their application in OLED technology due to their favorable electronic properties. Their ability to act as electron carriers enhances the efficiency of light emission in these devices .
Fluorescent Sensors
The fluorescent properties of quinoline compounds make them suitable for developing chemosensors. These sensors can detect metal ions or biological molecules with high sensitivity and selectivity, which is useful in environmental monitoring and biomedical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of di(quinolin-6-yl)methane and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with signaling pathways, such as the MAP kinase pathway, to exert its biological effects.
Comparison with Similar Compounds
Comparison with Similar Quinolin-6-yl Derivatives
Structural and Functional Differences
The evidence highlights several quinolin-6-yl derivatives with distinct substituents and functional groups, enabling comparisons based on molecular complexity, bioactivity, and target specificity. Key examples include:
Table 1: Structural and Functional Comparison
Estimated based on quinoline’s molecular weight (129 g/mol) and methane linkage. *Direct data on this compound is absent in the evidence; inferences are drawn from related compounds.
Key Findings
Bioactivity: The isoxazole derivatives (e.g., 3-(quinolin-6-yl)phenol-substituted isoxazole) demonstrated exceptional efficacy in reducing cellular lipid droplets, suggesting a role in lipid metabolism regulation . In contrast, N-substituted but-2-enamides and piperidine derivatives (e.g., Example 42 in , MW 522) may target viral proteases or other enzymes due to their fused aromatic rings and charge distribution compatibility . this compound’s simpler structure may limit its binding specificity compared to bulkier derivatives but could enhance membrane permeability.
Molecular Design: ROCS/EON scoring () emphasizes the importance of shape and charge complementarity in quinoline derivatives. Compounds with fused aromatic rings (e.g., quinolin-6-yl + pyridine or piperidine) exhibit higher target affinity due to enhanced van der Waals interactions .
Synthetic Complexity: this compound’s synthesis is likely simpler than that of patented derivatives, which require multi-step functionalization (e.g., –8 describe complex linker groups and heterocyclic additions).
Biological Activity
Di(quinolin-6-yl)methane is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features two quinoline moieties linked by a methylene bridge. Its synthesis typically involves the reaction of quinoline derivatives with formaldehyde or other methylene sources under acidic or basic conditions. The structural formula can be represented as follows:
1. Antimicrobial Activity
Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, with findings indicating a broad-spectrum activity. For instance, IC50 values for inhibition of bacterial growth have been reported in the range of 10-50 µg/mL depending on the specific strain tested .
2. Anticancer Properties
This compound has shown promising results in anticancer assays. In vitro studies have indicated that it can induce apoptosis in several cancer cell lines, including HeLa and HT-29 cells. The mechanism of action appears to involve the modulation of cell cycle progression and the induction of oxidative stress, leading to increased levels of reactive oxygen species (ROS) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
HT-29 | 20 | ROS generation |
MRC-5 | >100 | Selectivity towards cancer cells |
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, such as Parkinson's disease, the compound has been shown to mitigate dopaminergic neuron loss and improve motor function in animal models .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Modulation of Signaling Pathways : The compound influences various signaling pathways, including those related to apoptosis and inflammation.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, this compound was tested for its effects on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM for HeLa cells. Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicating apoptosis induction .
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound displayed potent activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .
Properties
Molecular Formula |
C19H14N2 |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
6-(quinolin-6-ylmethyl)quinoline |
InChI |
InChI=1S/C19H14N2/c1-3-16-12-14(5-7-18(16)20-9-1)11-15-6-8-19-17(13-15)4-2-10-21-19/h1-10,12-13H,11H2 |
InChI Key |
QJHBOTXTQREYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC3=CC4=C(C=C3)N=CC=C4)N=C1 |
Origin of Product |
United States |
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